N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide

Physicochemical Profiling ADME Prediction Medicinal Chemistry

N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide is a synthetic small molecule belonging to the well-established class of thiophene 1,1-dioxides. This compound class is defined by its non-aromatic 2,3-dihydrothiophene core bearing a reactive sulfone (1,1-dioxide) group.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
Cat. No. B12122291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2S/c1-2-13(11-6-4-3-5-7-11)12-8-9-16(14,15)10-12/h3-9,12H,2,10H2,1H3
InChIKeyCBAPIPXZVRTSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide as a Defined Chemical Building Block


N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide is a synthetic small molecule belonging to the well-established class of thiophene 1,1-dioxides. This compound class is defined by its non-aromatic 2,3-dihydrothiophene core bearing a reactive sulfone (1,1-dioxide) group [1]. The specific structural signature of this compound—a tertiary amine (N-ethyl-N-phenyl) substituted directly at the 3-position of the dihydrothiophene ring—creates a unique framework for subsequent chemical transformations, differentiating it from simpler 3-aminothiophene dioxides [2]. As an unsaturated cyclic sulfone and a tertiary amine, the compound serves as a versatile intermediate in modern organic synthesis and medicinal chemistry research, functioning primarily as a proprietary building block for the generation of diverse screening libraries [2].

Why Generic N-Phenyl Analogs Cannot Substitute for N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide in Research


The substitution of N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide with the more common N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide (CAS 39565-69-0) is not scientifically neutral; it fundamentally alters the molecule's key physicochemical properties. The conversion from a secondary to a tertiary amine and the addition of the N-ethyl group directly modifies the molecule's lipophilicity (as quantified by an increase in computed logP), molecular weight, and steric bulk . These changes directly impact solubility, cell permeability, and the ability to engage in specific non-covalent interactions (e.g., hydrophobic contacts) during chemical probing or drug-target binding. Using a generic analog with a different N-substitution pattern would therefore lead to fundamentally different chemical and biological outcomes, making it unsuitable as a direct replacement in structure-activity relationship (SAR) studies, focused library synthesis, or any research requiring precise structural fidelity .

Quantitative Evidence Guide for N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide Selection


Enhanced Lipophilicity of N-ethyl-N-phenyl Derivative vs. N-Phenyl Analog for Superior Membrane Permeability

The introduction of an N-ethyl group on N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide significantly increases its computed lipophilicity (cLogP) compared to the des-ethyl N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide (CAS 39565-69-0). Based on ACD/Labs algorithm predictions, the target compound's cLogP is estimated to be approximately 1.60, representing a +0.59 logP unit increase over the N-phenyl analog's reported ACD/LogP of 1.01 . This shift in lipophilicity is critical for optimizing passive membrane permeability and target engagement in cellular assays. The quaternization of the amine also removes a hydrogen-bond donor (HBD) center, further enhancing membrane permeability potential .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Differentiated Molecular Weight and Rotatable Bonds for Fragment-Based Approaches

The N-ethyl-N-phenyl substitution pattern yields a molecular weight (MW) of 237.32 g/mol for N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide, which is 28.06 Da heavier than the N-phenyl analog (MW 209.26 g/mol) . This places the compound in a distinct 'fragment-to-lead' space, with 2 rotatable bonds (N-ethyl and N-phenyl single bonds) versus the N-phenyl analog's single rotatable bond. The increased molecular complexity facilitates more diverse and ligand-efficient binding interactions for fragment growth strategies, without exceeding target mass thresholds for lead-like compounds (MW < 350 Da) [1].

Fragment-Based Drug Discovery (FBDD) Chemical Library Design Lead Optimization

Unique Tertiary Amine Reactivity Profile for Diversification in Parallel Synthesis

As a tertiary arylamine, N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide offers a distinct reactivity profile compared to its secondary amine analog. The tertiary amine is not susceptible to acylation or sulfonylation at the nitrogen, preserving the thiophene 1,1-dioxide core for reactions at other sites such as the sulfone or the thiophene double bond [1]. In contrast, the secondary amine of the N-phenyl analog (CAS 39565-69-0) is itself a site for derivatization, which can complicate synthetic sequences where selective modification of the thiophene core is desired. The presence of the N-ethyl group also increases steric hindrance around the thiophene ring, directing nucleophilic attacks to the less hindered face of the sulfone-activated diene system [1].

Parallel Synthesis Combinatorial Chemistry Building Block Utility

Highest-Value Application Scenarios for N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide


Medicinal Chemistry: Synthesis of Hydrophobic, Cell-Permeable Kinase Inhibitor Analogs

The enhanced cLogP of ~1.60 makes this compound a valuable core scaffold for designing analogs of known thiophene-based kinase inhibitors (e.g., TIE-2, VEGFR-2) where an increase in lipophilicity and removal of a hydrogen bond donor are required to improve passive cell permeability and target engagement in cellular assays [1]. The N-phenyl-N-ethyl motif provides a suitable vector for installing additional hydrophobic contacts in the target protein's allosteric pocket, distinct from the more polar N-phenyl analog.

Fragment-Based Drug Discovery: A Superior 'Fragment-Growth' Synthon

With a molecular weight of 237 Da and two rotatable bonds, this compound occupies a privileged 'lead-like' chemical space between a classic fragment (<250 Da) and a full lead compound. This enables direct, efficient fragment growth strategies where the N-ethyl group serves as a pre-installed vector for rapid analoging, bypassing the need for an extra synthetic step that would be required with the simpler N-phenyl fragment [2].

Parallel Library Synthesis: Orthogonal Diversification of the Thiophene-1,1-Dioxide Core

The compound's tertiary amine functionality is a key differentiator for state-of-the-art library synthesis. It allows chemists to perform selective oxidation, cycloaddition, and nucleophilic addition reactions on the thiophene-1,1-dioxide core without needing to protect the amine group. This orthogonal reactivity is essential for high-throughput parallel synthesis, enabling a wider scope of chemical space exploration from a single, 'locked' building block [3].

Chemical Biology: Development of Photoaffinity Labeling Probes

The non-aromatic, electron-deficient diene system of thiophene 1,1-dioxides is a known photoactive group. The stability and defined geometry of the N-ethyl-N-phenyl tertiary amine make this compound a suitable scaffold for developing next-generation photoaffinity probes where the amine's inertness under photo-crosslinking conditions is a strict requirement, preventing non-specific labeling observed with reactive secondary amine analogs [3].

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